N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide
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Overview
Description
N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials often include 2-methylphenylamine, 6-phenylpyrimidine, and piperidine-4-carboxylic acid. The key steps in the synthesis may include:
Formation of the amide bond: This can be achieved by reacting 2-methylphenylamine with piperidine-4-carboxylic acid using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Pyrimidine ring formation: The 6-phenylpyrimidine moiety can be introduced through a nucleophilic substitution reaction, where the amide intermediate reacts with a suitable pyrimidine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases or conditions, possibly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved can be elucidated through biochemical assays, molecular docking studies, and in vivo experiments.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide analogs: Compounds with similar structures but different substituents on the aromatic rings or piperidine moiety.
Piperidine carboxamides: A broader class of compounds with diverse biological activities.
Uniqueness
This compound may exhibit unique properties compared to its analogs, such as higher potency, selectivity, or stability. These differences can be attributed to the specific arrangement of functional groups and the overall molecular structure.
Properties
Molecular Formula |
C23H24N4O |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C23H24N4O/c1-17-7-5-6-10-20(17)26-23(28)19-11-13-27(14-12-19)22-15-21(24-16-25-22)18-8-3-2-4-9-18/h2-10,15-16,19H,11-14H2,1H3,(H,26,28) |
InChI Key |
VNYFHNJSUGOPOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCN(CC2)C3=NC=NC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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